![molecular formula C12H12N2O3S B2415094 1-ethyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2117452-78-3](/img/structure/B2415094.png)
1-ethyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
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Overview
Description
The compound “1-ethyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione” is a complex organic molecule that contains several interesting functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidines are common in many biological compounds, such as the nucleic acids DNA and RNA . The compound also contains a furo ring and a thienyl group, which are five-membered rings containing oxygen and sulfur, respectively .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-deficient character of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution reactions . The presence of the furo and thienyl rings may also influence the compound’s reactivity.Scientific Research Applications
- CDK2 (Cyclin-Dependent Kinase 2) is a promising target for cancer therapy. Compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed as novel CDK2 inhibitors . These molecules demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 exhibited the best cytotoxic activities across these cell lines.
- The compound has been synthesized and evaluated for its biological activity. At a concentration of 7.8125 μg/ml, it showed moderate activity compared to the standard .
- Although not explicitly mentioned for this compound, related pyrimidine derivatives have been investigated for their antioxidant and anti-inflammatory effects . Further studies could explore these aspects for our compound of interest.
- The compound’s regioselective synthesis using organolithium reagents has been reported . Understanding the regiochemistry of its synthesis can guide further modifications and applications.
- Compound 14 displayed dual activity against cancer cell lines and CDK2. It significantly altered cell cycle progression and induced apoptosis in HCT cells .
- The most potent anti-proliferative compounds (including compound 14) exhibited enzymatic inhibitory activity against CDK2/cyclin A2. Compound 14 showed an IC50 value of 0.057 μM against CDK2, outperforming sorafenib (IC50: 0.184 μM) .
CDK2 Inhibition for Cancer Treatment
Synthesis and Biological Evaluation
Antioxidant and Anti-Inflammatory Properties
Regioselective Synthesis
Cell Cycle Alteration and Apoptosis Induction
Enzymatic Inhibitory Activity
Mechanism of Action
properties
IUPAC Name |
1-ethyl-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-14-7-6-17-11(15)9(7)10(13-12(14)16)8-4-3-5-18-8/h3-5,10H,2,6H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABAFYWYHIQCAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(NC1=O)C3=CC=CS3)C(=O)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione |
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